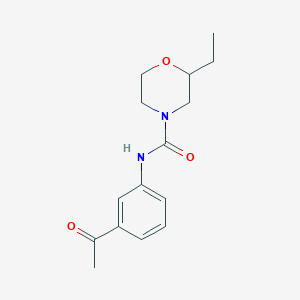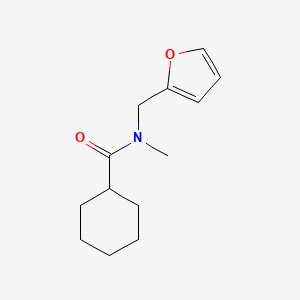
N-(3-acetylphenyl)-2-methylmorpholine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-2-methylmorpholine-4-carboxamide, also known as AM404, is a synthetic derivative of anandamide, an endogenous cannabinoid receptor agonist. AM404 has been extensively studied for its potential therapeutic applications in various diseases.
作用机制
N-(3-acetylphenyl)-2-methylmorpholine-4-carboxamide exerts its effects by inhibiting the reuptake of anandamide, which is a natural cannabinoid receptor agonist. Anandamide binds to cannabinoid receptors, which are located throughout the body, including the brain, immune system, and peripheral tissues. By inhibiting the reuptake of anandamide, N-(3-acetylphenyl)-2-methylmorpholine-4-carboxamide increases the levels of anandamide in the body, leading to the activation of cannabinoid receptors. This activation leads to various physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-2-methylmorpholine-4-carboxamide has been shown to have various biochemical and physiological effects, including analgesia, anti-inflammatory effects, neuroprotection, and anticancer effects. It has been shown to inhibit the reuptake of anandamide, leading to increased levels of anandamide in the body. This activation of cannabinoid receptors leads to various physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection. Furthermore, N-(3-acetylphenyl)-2-methylmorpholine-4-carboxamide has been shown to induce apoptosis in cancer cells, leading to its potential use as an anticancer agent.
实验室实验的优点和局限性
N-(3-acetylphenyl)-2-methylmorpholine-4-carboxamide has several advantages for use in lab experiments. It is a synthetic derivative of anandamide, which is a natural cannabinoid receptor agonist. This makes it easier to study the effects of cannabinoid receptor activation without the potential confounding effects of other compounds found in natural extracts. Furthermore, N-(3-acetylphenyl)-2-methylmorpholine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, making it a promising candidate for further research. However, there are also limitations to the use of N-(3-acetylphenyl)-2-methylmorpholine-4-carboxamide in lab experiments. It is a synthetic compound, which may not accurately reflect the effects of natural compounds found in the body. Furthermore, the effects of N-(3-acetylphenyl)-2-methylmorpholine-4-carboxamide may vary depending on the concentration and duration of exposure.
未来方向
There are several future directions for the study of N-(3-acetylphenyl)-2-methylmorpholine-4-carboxamide. One potential direction is to further investigate its potential therapeutic applications in various diseases, including pain, inflammation, neurodegenerative disorders, and cancer. Another potential direction is to investigate the effects of N-(3-acetylphenyl)-2-methylmorpholine-4-carboxamide on different types of cancer cells and to identify the mechanisms underlying its anticancer effects. Furthermore, future studies could investigate the potential side effects of N-(3-acetylphenyl)-2-methylmorpholine-4-carboxamide and its potential interactions with other drugs. Overall, the study of N-(3-acetylphenyl)-2-methylmorpholine-4-carboxamide has the potential to provide valuable insights into the mechanisms underlying various diseases and to identify new therapeutic targets for the development of novel treatments.
合成方法
N-(3-acetylphenyl)-2-methylmorpholine-4-carboxamide can be synthesized by reacting 3-acetylphenylboronic acid with 2-methylmorpholine-4-carboxylic acid in the presence of a palladium catalyst. The reaction mixture is then heated to form N-(3-acetylphenyl)-2-methylmorpholine-4-carboxamide.
科学研究应用
N-(3-acetylphenyl)-2-methylmorpholine-4-carboxamide has been studied for its potential therapeutic applications in various diseases, including pain, inflammation, neurodegenerative disorders, and cancer. It has been shown to have analgesic effects by inhibiting the reuptake of anandamide, which is a natural cannabinoid receptor agonist. N-(3-acetylphenyl)-2-methylmorpholine-4-carboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-(3-acetylphenyl)-2-methylmorpholine-4-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, N-(3-acetylphenyl)-2-methylmorpholine-4-carboxamide has been shown to have anticancer effects by inducing apoptosis in cancer cells.
属性
IUPAC Name |
N-(3-acetylphenyl)-2-methylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-10-9-16(6-7-19-10)14(18)15-13-5-3-4-12(8-13)11(2)17/h3-5,8,10H,6-7,9H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKDTHPDDJKAJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-methylmorpholine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxamide](/img/structure/B7513357.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide](/img/structure/B7513364.png)


![5-ethyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7513404.png)